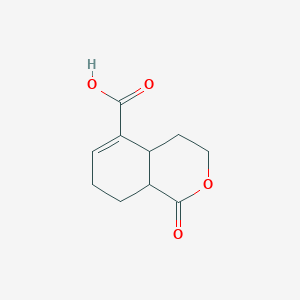
2-But-3-en-2-yloxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-en-2-yloxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse range of biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 2-But-3-en-2-yloxy-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance efficiency and yield .
Chemical Reactions Analysis
2-But-3-en-2-yloxy-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form various derivatives with different biological activities.
Scientific Research Applications
2-But-3-en-2-yloxy-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-But-3-en-2-yloxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase in bacteria, leading to the disruption of DNA replication and cell division . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-But-3-en-2-yloxy-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as 2-arylbenzothiazoles and 2-aminobenzothiazoles. These compounds share similar structural features but differ in their biological activities and applications . For example:
2-Arylbenzothiazoles: Known for their anti-cancer and antimicrobial properties.
2-Aminobenzothiazoles: Used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-but-3-en-2-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C11H11NOS/c1-3-8(2)13-11-12-9-6-4-5-7-10(9)14-11/h3-8H,1H2,2H3 |
InChI Key |
CMRRHKHDDDNPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


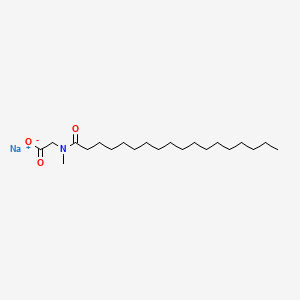
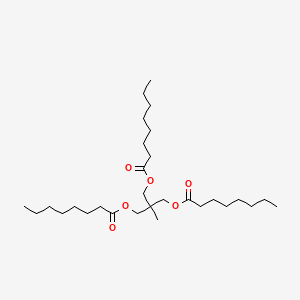
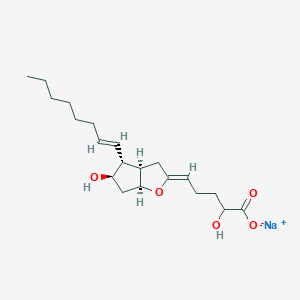
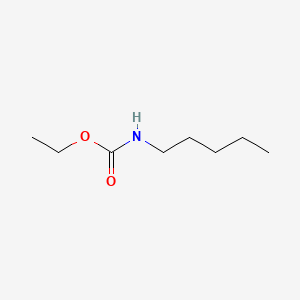
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
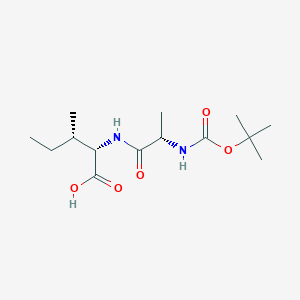

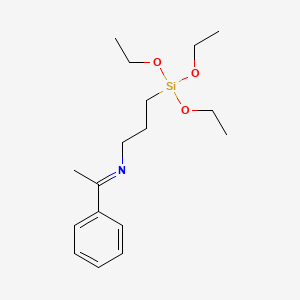
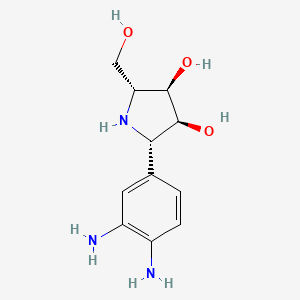
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
